PF-1163B

Ergosterol Biosynthesis ERG25p Inhibition Macrolide Antifungal

PF-1163B (CAS 258871-60-2) is a depsipeptide macrolide antibiotic isolated from Penicillium sp. that acts as a selective inhibitor of ergosterol biosynthesis.

Molecular Formula C27H43NO5
Molecular Weight 461.6 g/mol
Cat. No. B1679689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-1163B
SynonymsPF-1163B;  PF 1163B;  PF1163B;  (-)-PF1163B.
Molecular FormulaC27H43NO5
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C
InChIInChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1
InChIKeyPCRJJAXIHTZHNU-SDUSCBPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PF-1163B (258871-60-2): A Selective Ergosterol Synthesis Inhibitor for Antifungal R&D and Synergy Screening


PF-1163B (CAS 258871-60-2) is a depsipeptide macrolide antibiotic isolated from Penicillium sp. that acts as a selective inhibitor of ergosterol biosynthesis [1]. It targets the ERG25p (C-4 sterol methyl oxidase) enzyme with an IC50 of 34 ng/mL, disrupting fungal cell membrane integrity in Candida albicans (MIC = 32 μg/mL) while demonstrating a lack of cytotoxicity in mammalian cell models . This compound is structurally distinguished by a 13-membered macrocyclic core incorporating N-methyl tyrosine and a hydroxy fatty acid, and it has been shown to act synergistically with fluconazole against azole-resistant C. albicans strains [2].

PF-1163B: Why Generic Antifungals or Close Analogs Like PF-1163A Cannot Be Substituted for Precision Ergosterol Pathway Studies


Generic ergosterol inhibitors (e.g., azoles like fluconazole) and even close structural analogs such as PF-1163A exhibit distinct potency, selectivity, and combinatorial profiles that preclude direct substitution. For instance, PF-1163A demonstrates a ~2.8-fold more potent inhibition of ergosterol synthesis (IC50 = 12 ng/mL) and a 4-fold lower MIC against C. albicans (8 μg/mL) compared to PF-1163B [1]. Furthermore, PF-1163B's unique synergistic effect with fluconazole—reducing the MIC against azole-resistant C. albicans from 2 μg/mL to 0.0016 μg/mL—represents a specific pharmacological interaction not automatically conferred by its analogs [2]. Therefore, for studies requiring precise modulation of the ERG25p node, assessment of species-specific susceptibility, or evaluation of non-azole combinatorial strategies, substitution with alternative ERG inhibitors introduces significant experimental variability.

PF-1163B: Quantitative Evidence for Differential Selection Against PF-1163A, Fluconazole, and Broad-Spectrum Agents


PF-1163B Exhibits a 2.8-Fold Lower Potency in Ergosterol Synthesis Inhibition Compared to PF-1163A

In enzymatic assays, PF-1163B inhibits ergosterol (ERG) synthesis with an IC50 value of 34 ng/mL, whereas its structural analog PF-1163A achieves an IC50 of 12 ng/mL . This indicates that PF-1163A is a more potent inhibitor of the ERG25p enzyme, likely due to its additional hydroxyl group on the side chain which enhances polarity and target binding affinity [1].

Ergosterol Biosynthesis ERG25p Inhibition Macrolide Antifungal

PF-1163B Demonstrates Species-Specific Antifungal Activity with a 4-Fold Higher MIC Against C. albicans Than PF-1163A

Against the pathogenic yeast Candida albicans, PF-1163B exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, which is significantly higher than the MIC of 8 μg/mL observed for PF-1163A under comparable assay conditions [1]. Both compounds share a narrow spectrum of activity, showing no inhibition against other Candida species, Aspergillus fumigatus, or HepG2 cells [2].

Antifungal Susceptibility Candida albicans MIC Determination

PF-1163B Potentiates Fluconazole Activity Against Azole-Resistant C. albicans, Reducing MIC by Over 1,000-Fold

In combination with fluconazole, PF-1163B exhibits a strong synergistic effect against azole-resistant Candida albicans. The MIC of fluconazole alone is 2 μg/mL, but when combined with PF-1163B, the MIC decreases to 0.0016 μg/mL . This represents a >1,000-fold reduction in the effective concentration of fluconazole required to inhibit growth. Notably, PF-1163A also shows synergy with fluconazole but to a lesser extent, reducing the MIC from 1 μg/mL to 0.0078 μg/mL (a ~128-fold reduction) [1].

Antifungal Synergy Azole Resistance Combination Therapy

PF-1163B Shows No Detectable Cytotoxicity in Mammalian Cell Lines, Indicating a Favorable Safety Window

Unlike broad-spectrum antifungal agents that often exhibit host cell toxicity, PF-1163B has been reported to show no cytotoxic activity against mammalian cells, including HepG2 cells [1]. This lack of cytotoxicity is a key differentiator from many clinically used antifungals (e.g., amphotericin B) which have significant dose-limiting toxicity. While PF-1163A also lacks cytotoxicity, the higher potency of PF-1163A (lower IC50 and MIC) may result in a different selectivity index when comparing effective antifungal concentrations to cytotoxic thresholds [2].

Cytotoxicity Selectivity Index Mammalian Cell Culture

PF-1163B Targets ERG25p with a Distinct Pharmacological Profile Compared to Other Ergosterol Inhibitors

PF-1163B specifically inhibits ERG25p, a C-4 sterol methyl oxidase in the ergosterol biosynthetic pathway, with an IC50 of 34 ng/mL [1]. This mechanism differs from that of azole antifungals (e.g., fluconazole) which target lanosterol 14α-demethylase (ERG11), and from polyenes (e.g., amphotericin B) which bind ergosterol directly [2]. In a yeast model, PF-1163A (the more potent analog) was shown to have reduced activity against strains overexpressing ERG25p, confirming target specificity [3].

ERG25p C-4 Methyl Oxidase Target Validation

PF-1163B: Validated Use Cases in Antifungal Discovery, Synergy Profiling, and Chemical Biology


Synergy Screening Against Azole-Resistant Candida albicans

PF-1163B is ideally suited for checkerboard synergy assays with azole antifungals. Its ability to reduce the MIC of fluconazole against resistant C. albicans from 2 μg/mL to 0.0016 μg/mL [1] provides a robust positive control for high-throughput screens seeking novel azole potentiators. The >1,000-fold shift offers a wide dynamic range for quantifying synergy and identifying compounds that act on complementary pathways. This application is directly supported by the evidence of PF-1163B's strong synergistic effect with fluconazole .

ERG25p Target Validation and Ergosterol Pathway Dissection

PF-1163B serves as a specific chemical probe for studying the ERG25p enzyme within the ergosterol biosynthetic pathway. With an IC50 of 34 ng/mL for ergosterol synthesis inhibition [1] and a defined target (C-4 sterol methyl oxidase) , it enables researchers to chemically validate ERG25p as a druggable target in Candida species. Unlike genetic knockouts, PF-1163B allows for dose-dependent and reversible modulation of the pathway, facilitating detailed kinetic studies and target engagement assays.

Structure-Activity Relationship (SAR) Studies of Macrolide Antifungals

The 2.8-fold difference in IC50 for ergosterol inhibition and 4-fold difference in MIC against C. albicans between PF-1163B and PF-1163A [1] make these compounds valuable tools for SAR campaigns. PF-1163B, with its less polar side chain, can be used as a control to assess the impact of hydroxyl group addition on potency and selectivity. This head-to-head comparison provides a clear quantitative benchmark for evaluating new analogs aimed at optimizing antifungal activity or improving drug-like properties.

In Vitro Selectivity Profiling and Cytotoxicity Screening

PF-1163B's lack of detectable cytotoxicity against mammalian cells (e.g., HepG2) [1] makes it a useful reference compound for assessing the selectivity of novel antifungal candidates. By comparing the IC50 values against fungal targets versus mammalian cells, researchers can calculate selectivity indices. PF-1163B serves as a benchmark for a compound with a favorable in vitro safety profile, aiding in the prioritization of hits with low predicted host toxicity for further development.

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